5-Methylnicotinamide chemical properties and structure
5-Methylnicotinamide chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties, Structure, and Biological Context of 5-Methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methylnicotinamide is a nicotinamide derivative whose technical profile is often obscured by its more extensively studied isomers, particularly 1-methylnicotinamide (1-MNA), the primary metabolic product of the enzyme Nicotinamide N-methyltransferase (NNMT). This guide serves to delineate the specific chemical and biological properties of 5-Methylnicotinamide, providing a clear, evidence-based resource for researchers. We will establish its distinct identity, detail its synthesis, and present its known biological activity, which, based on current literature, points towards a role as a poly(ADP-ribose) polymerase (PARP) inhibitor. Crucially, this document clarifies common points of confusion with its isomers and highlights the significant gaps in its characterization, offering a scientifically rigorous perspective for its potential application in research and drug development.
Part 1: Chemical Identity and Physicochemical Properties
5-Methylnicotinamide is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. This substitution pattern is distinct from the biologically prevalent 1-MNA, where the methyl group is on the pyridine nitrogen, conferring a positive charge.
Caption: Chemical structure of 5-Methylnicotinamide.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-methylpyridine-3-carboxamide | [1] |
| Synonyms | 5-Methylpyridine-3-carboxamide | [2][3] |
| CAS Number | 70-57-5 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O | [2][3][4] |
| Molecular Weight | 136.15 g/mol | [2][4] |
| Appearance | White to cream crystalline powder or solid | [1] |
| Melting Point | 166-168 °C | [4] |
| Boiling Point | 290.0 ± 28.0 °C (Predicted) | [4] |
| Density | 1.157 ± 0.06 g/cm³ (Predicted) | [3][4] |
| InChI Key | BCCUXBGEPLKSEX-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CN=CC(=C1)C(N)=O | [1] |
Part 2: Synthesis and Characterization
The synthesis of 5-Methylnicotinamide is achievable through a two-step process starting from the commercially available precursor 3,5-dimethylpyridine (3,5-lutidine). The process involves a selective oxidation followed by a standard amidation reaction.
Caption: Two-step synthesis workflow for 5-Methylnicotinamide.
Experimental Protocols
Protocol 1: Step-by-Step Synthesis of 5-Methylnicotinic Acid
This protocol is adapted from established methods for the selective oxidation of one methyl group on the pyridine ring.[5][6][7] The choice of oxidizing agent dictates the reaction conditions; potassium permanganate is a common choice.
-
Rationale: The selective oxidation of one methyl group in the presence of two is challenging. This procedure utilizes controlled addition of the oxidant under mild temperature conditions to favor mono-oxidation. An acidic workup is then used to isolate the carboxylic acid product.
-
Reaction Setup: In a suitably sized reaction vessel, charge 3,5-dimethylpyridine (1.0 eq). Add water as the solvent (approx. 10 volumes).
-
Oxidant Addition: While stirring the solution vigorously, begin the portion-wise addition of potassium permanganate (KMnO₄, approx. 1.5-2.0 eq). Maintain the reaction temperature between 25-35 °C throughout the addition. Causality Note: Controlling the temperature is critical to prevent over-oxidation to 3,5-pyridinedicarboxylic acid.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at ~30 °C for 16-20 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup and Isolation:
-
Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Adjust the pH of the filtrate to ~3.0 using concentrated hydrochloric acid (HCl). This will precipitate the 5-methylnicotinic acid product. Causality Note: The isoelectric point of the product allows for its selective precipitation at this pH, while the dicarboxylic acid byproduct remains in solution.
-
Collect the solid precipitate by filtration and wash with cold water.
-
-
Purification: The crude product can be recrystallized from ethanol to yield high-purity 5-methylnicotinic acid.
Protocol 2: General Protocol for Amidation of 5-Methylnicotinic Acid
This is a standard and reliable method for converting a carboxylic acid to a primary amide.
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Rationale: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. This intermediate reacts readily with ammonia to form the stable amide bond.
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Acyl Chloride Formation: Suspend 5-methylnicotinic acid (1.0 eq) in thionyl chloride (SOCl₂, ~5-10 eq) and add a catalytic amount of DMF. Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride residue in an anhydrous aprotic solvent (e.g., THF or Dichloromethane). Cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 2M NH₃ in isopropanol) dropwise.
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Workup and Purification: Allow the reaction to warm to room temperature. Filter off the ammonium chloride salt byproduct. Concentrate the filtrate under reduced pressure. The resulting crude 5-Methylnicotinamide can be purified by column chromatography or recrystallization.
Spectroscopic Analysis
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Expert Insight: For any researcher synthesizing or working with this compound, obtaining full NMR characterization is a critical first step for structural validation. The absence of a reference spectrum in major databases underscores the under-characterized nature of this specific isomer.
Table 2: Predicted ¹H NMR Chemical Shifts Based on fundamental principles, the following proton signals would be expected in a solvent like DMSO-d₆:
| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| H2, H6 | ~8.5 - 8.8 | Singlet / Doublet | 2H | Aromatic protons adjacent to ring Nitrogen |
| H4 | ~8.0 - 8.2 | Singlet / Triplet | 1H | Aromatic proton between functional groups |
| -CONH₂ | ~7.3 - 7.8 | Broad Singlets | 2H | Amide protons |
| -CH₃ | ~2.3 - 2.5 | Singlet | 3H | Methyl group on pyridine ring |
Part 3: Biological Activity and Scientific Context
The biological role of 5-Methylnicotinamide is defined as much by what it is not as by what it is. It is imperative to distinguish it from its well-studied isomer, 1-methylnicotinamide, to ensure scientific accuracy.
Crucial Isomeric Distinction: 5-Methylnicotinamide vs. 1-Methylnicotinamide (1-MNA)
The majority of research into the metabolic products of nicotinamide focuses on 1-MNA.[11][12] 1-MNA is the direct product of the NNMT enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen at position 1 of the nicotinamide ring.[13] This enzymatic product, 1-MNA, is a biologically active molecule with demonstrated anti-inflammatory, anti-thrombotic, and vasoprotective effects.[11][12] In contrast, 5-Methylnicotinamide is not the product of NNMT activity on nicotinamide , and there is no significant evidence in the reviewed literature to suggest it is a substrate or a direct, potent inhibitor of this key enzyme.
The NNMT/NAD⁺ Salvage Pathway: The Central Role of 1-MNA
Nicotinamide N-methyltransferase (NNMT) is a critical enzyme in the cytosol that regulates cellular methylation and the NAD⁺ salvage pathway. By methylating nicotinamide, NNMT prevents it from being recycled back into NAD⁺, thus influencing energy metabolism, redox state, and the activity of NAD⁺-dependent enzymes like sirtuins. The product, 1-MNA, then acts as a signaling molecule itself.[13][14]
Caption: The NNMT pathway producing the active metabolite 1-MNA.
Identified Biological Activity of 5-Methylnicotinamide: PARP Inhibition
While not a player in the central NNMT pathway, a specific biological activity for 5-Methylnicotinamide has been identified. A 2020 study investigating synthetic lethality demonstrated that 5-Methylnicotinamide acts as an inhibitor of poly(ADP-ribose) polymerase (PARP) .[15] In that study, 5-Methylnicotinamide (at 500 µM and 2 mM) was shown to prevent the drop in cellular NAD⁺ levels caused by DNA-damaging agents, an effect characteristic of PARP inhibitors.[15]
-
Scientific Insight: PARP enzymes are crucial for DNA repair. Their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The finding that 5-Methylnicotinamide possesses PARP inhibitory activity provides a concrete, testable hypothesis for its mechanism of action and potential therapeutic relevance, entirely distinct from the roles of 1-MNA.
Clarification on Misattributed Roles: Necrotizing Enterocolitis (NEC)
Some non-authoritative sources have linked 5-Methylnicotinamide to the treatment of necrotizing enterocolitis (NEC).[4] However, recent, peer-reviewed research clarifies that it is 1-MNA that is implicated in the pathophysiology of NEC.[16][17][18] Studies have shown that levels of NNMT and 1-MNA are elevated in NEC and that exogenous administration of 1-MNA can attenuate the disease in animal models, likely by inhibiting the TLR4-NF-κB inflammatory pathway.[16][17] There is currently no robust scientific evidence to support a role for 5-Methylnicotinamide in NEC.
Part 4: Summary and Future Directions
5-Methylnicotinamide is a distinct, synthesizable, yet significantly under-characterized isomer of methylated nicotinamide. This guide has established its fundamental chemical properties, provided robust protocols for its synthesis, and, most importantly, clarified its position within the broader field of nicotinamide metabolism.
Key Takeaways for Researchers:
-
Distinct Identity: 5-Methylnicotinamide is structurally and biologically distinct from the NNMT-pathway metabolite 1-MNA. These compounds should not be used interchangeably or confused in experimental design.
-
Data Gap: There is a notable lack of public, experimentally-verified NMR spectral data for 5-Methylnicotinamide, necessitating thorough in-house characterization upon synthesis.
-
Defined Biological Hypothesis: The most compelling evidence for its biological function points to the inhibition of PARP enzymes.
Future Research Directions:
-
Confirmation of PARP Inhibition: Quantitative studies are required to determine the IC₅₀ of 5-Methylnicotinamide against various PARP isoforms.
-
Mechanism of Action: Elucidating how 5-Methylnicotinamide interacts with the PARP active site would be a valuable next step.
-
Comparative Biology: Cellular studies directly comparing the effects of 5-Methylnicotinamide and 1-MNA on pathways such as inflammation, NAD⁺ metabolism, and cellular stress would provide invaluable context to the field.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Vaz, F. M., et al. (2021). Urine NMR Metabolomics Profile of Preterm Infants With Necrotizing Enterocolitis Over the First Two Months of Life: A Pilot Longitudinal Case-Control Study.
- Molecular Insights into NNMT Inhibition: Mechanistic Roles of 5-Amino-1MQ in Cellular Metabolism and Regener
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Spectral Database for Organic Compounds. (2023). Wikipedia. [Link]
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Spectral Database for Organic Compounds. Bioregistry. [Link]
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N'-Methylnicotinamide (CID 64950). PubChem, National Center for Biotechnology Information. [Link]
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Spectral Database for Organic Compounds. re3data.org. [Link]
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1-Methylnicotinamide (HMDB0000699) 1H NMR Spectrum. Human Metabolome Database. [Link]
- Hou, L., et al. (2025). 1-methylnicotinamide attenuated inflammation and regulated flora in Necrotizing enterocolitis. PLOS ONE.
- Hou, L., et al. (2025). 1-methylnicotinamide attenuated inflammation and regulated flora in Necrotizing enterocolitis. PLOS ONE.
- Weitkamp, J.-H., et al. (2021). Extracellular Nicotinamide Phosphoribosyltransferase Is a Therapeutic Target in Experimental Necrotizing Enterocolitis. Cells.
- Hou, L., et al. (2025). 1-methylnicotinamide attenuated inflammation and regulated flora in Necrotizing enterocolitis. PLOS ONE.
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1-Methylnicotinamide. Wikipedia. [Link]
- Chen, Y., et al. (2015). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis. Molecular & Cellular Proteomics.
- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
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What is N-1-methylnicotinamide used for? (2024). Patsnap Synapse. [Link]
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N-Methylnicotinamide (HMDB0003152) 1H NMR Spectrum. Human Metabolome Database. [Link]
- Myers, S. H., & Ortega, J. A. (2020). Synthetic Lethality through the Lens of Medicinal Chemistry. Journal of Medicinal Chemistry.
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Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. ResearchGate. [Link]
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